molecular formula C4H5F3N4O B3386270 N-(2-azidoethyl)-2,2,2-trifluoroacetamide CAS No. 72200-25-0

N-(2-azidoethyl)-2,2,2-trifluoroacetamide

Cat. No.: B3386270
CAS No.: 72200-25-0
M. Wt: 182.1 g/mol
InChI Key: TYQIBDZKLCAABI-UHFFFAOYSA-N
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Description

N-(2-azidoethyl)-2,2,2-trifluoroacetamide is an organic compound that features both an azide group and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-azidoethyl)-2,2,2-trifluoroacetamide can be synthesized through a multi-step process. One common method involves the reaction of 2,2,2-trifluoroacetamide with 2-bromoethylamine to form N-(2-bromoethyl)-2,2,2-trifluoroacetamide. This intermediate is then treated with sodium azide to yield the desired product, this compound. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and moderate temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety, especially when handling azides, which can be hazardous .

Chemical Reactions Analysis

Types of Reactions

N-(2-azidoethyl)-2,2,2-trifluoroacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-azidoethyl)-2,2,2-trifluoroacetamide primarily involves its azide group, which can undergo click reactions to form stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and materials science. The trifluoroacetamide moiety can also influence the compound’s reactivity and stability, providing additional functionalization options.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-azidoethyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the azide and trifluoroacetamide groups. This combination allows for versatile reactivity and functionalization, making it a valuable tool in synthetic chemistry and materials science. The trifluoroacetamide group also imparts additional stability and reactivity, distinguishing it from other azide-containing compounds .

Properties

IUPAC Name

N-(2-azidoethyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4O/c5-4(6,7)3(12)9-1-2-10-11-8/h1-2H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQIBDZKLCAABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574799
Record name N-(2-Azidoethyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72200-25-0
Record name N-(2-Azidoethyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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